

(-)-Fadrozole: A Technical Profile of its Pharmacology and Toxicology

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Compound of Interest

Compound Name: (-)-Fadrozole

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Executive Summary

(-)-Fadrozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is critical for the final step in estrogen biosynthesis.[\[1\]](#) [\[2\]](#)[\[3\]](#) By reversibly binding to the aromatase enzyme, (-)-Fadrozole effectively blocks the conversion of androgens, such as testosterone and androstenedione, into estrogens like estradiol and estrone.[\[2\]](#)[\[3\]](#)[\[4\]](#) This mechanism leads to a significant reduction in circulating estrogen levels, forming the basis of its therapeutic application in treating estrogen-dependent conditions, most notably hormone receptor-positive breast cancer in postmenopausal women. [\[1\]](#)[\[4\]](#) This document provides a comprehensive technical overview of the pharmacology and toxicology of (-)-Fadrozole, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

Pharmacology

Mechanism of Action

(-)-Fadrozole is the pharmacologically active enantiomer of the racemic compound Fadrozole. [\[5\]](#) Its primary mechanism of action is the potent and selective competitive inhibition of aromatase, a cytochrome P450 enzyme responsible for the aromatization of androgens into estrogens.[\[1\]](#)[\[4\]](#)[\[6\]](#) As a non-steroidal agent, it binds reversibly to the heme component of the aromatase enzyme, competing with natural androgen substrates.[\[1\]](#)[\[7\]](#) This inhibition is highly

specific to the aromatase enzyme at therapeutic doses, although at higher concentrations, it can affect other cytochrome P450-mediated steroidogenic pathways, such as C11-hydroxylase. [8] The sustained inhibition of aromatase results in a profound and durable suppression of both plasma and urinary estrogen levels.[1]

Pharmacodynamics

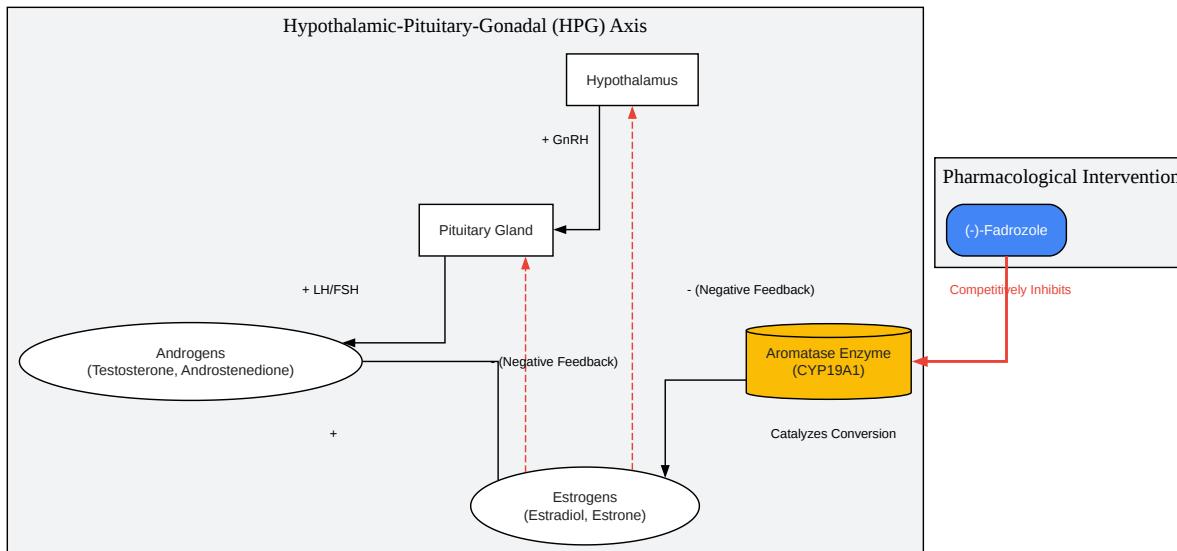
The *in vivo* activity of **(-)-Fadrozole** is demonstrated by its dose-dependent suppression of estrogen biosynthesis.[9][10] In postmenopausal women, Fadrozole effectively reduces the conversion of androstenedione to estrone and testosterone to estradiol.[10] This leads to a significant decrease in circulating levels of estrone, estradiol, and estrone sulfate.[8] The potency of Fadrozole has been quantified in various studies, demonstrating its high affinity for the aromatase enzyme.

Table 1: Pharmacodynamic Parameters of Fadrozole

Parameter	Value	System/Assay	Reference
IC ₅₀	4.5 nM - 5 nM	Human Placental Microsomal Aromatase	[11][12]
K _i (Estrone Synthesis)	3.0 ng/mL (13.4 nmol/L)	In vivo (Postmenopausal Women)	[9][10][13]

| K_i (Estradiol Synthesis) | 5.3 ng/mL (23.7 nmol/L) | In vivo (Postmenopausal Women) | [9][10][13] |

The reduction in circulating estrogens by **(-)-Fadrozole** disrupts the negative feedback loop on the hypothalamus and pituitary gland. This can lead to a compensatory increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1]



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Caption: Signaling pathway of aromatase inhibition by **(-)-Fadrozole**.

Pharmacokinetics

Pharmacokinetic studies in postmenopausal women have shown that Fadrozole is rapidly absorbed after oral administration.[9][10][13] Its pharmacokinetics are dose-proportional within the projected therapeutic range.[14] Oral clearance has been found to be related to total body weight.[14]

Table 2: Pharmacokinetic Parameters of Fadrozole in Postmenopausal Women

Parameter	2 mg Dose (Twice Daily)	8 mg Dose (Twice Daily)	Reference
Median Tmax (Time to Peak)	1 hour	2 hours	[9] [10] [13]
Average Cmax (Peak Concentration)	7.4 ng/mL	28.6 ng/mL	[9]
Average Half-Life (T _{1/2})	Not specified	10.5 hours	[9] [10] [13]

| Average Oral Clearance (CLO) | 630.8 mL/min | 611.6 mL/min |[\[9\]](#) |

Toxicology Profile

The toxicological effects of **(-)-Fadrozole** are primarily linked to its mechanism of action—the potent inhibition of estrogen synthesis.

Human Toxicology & Adverse Effects

In clinical trials involving postmenopausal women with breast cancer, Fadrozole was generally well-tolerated, with most adverse events being of mild to moderate severity.[\[15\]](#)[\[16\]](#)

Table 3: Summary of Adverse Events in Clinical Trials

Adverse Effect Category	Specific Effects	Incidence	Reference
Common	Hot Flashes	5% - 28%	[4][15][16][17][18]
	Nausea / Vomiting	13% - 15%	[4][15][16][18]
	Fatigue / Somnolence	4% - 8%	[4][15][17][18]
	Joint Pain (Arthralgia)	Reported	[4][17]
	Loss of Appetite	5%	[16][18]
Less Common / Severe	Liver Function Abnormalities	Reported	[4][17]
	Mood Changes (Depression, Anxiety)	Reported	[17]
	Bone Density Loss (Osteoporosis)	Potential risk with long-term use	[17]
	Cardiovascular Events	Not significantly increased	[4][19]

|| Allergic Reactions (Rash, Itching) | Rare ||[17] ||

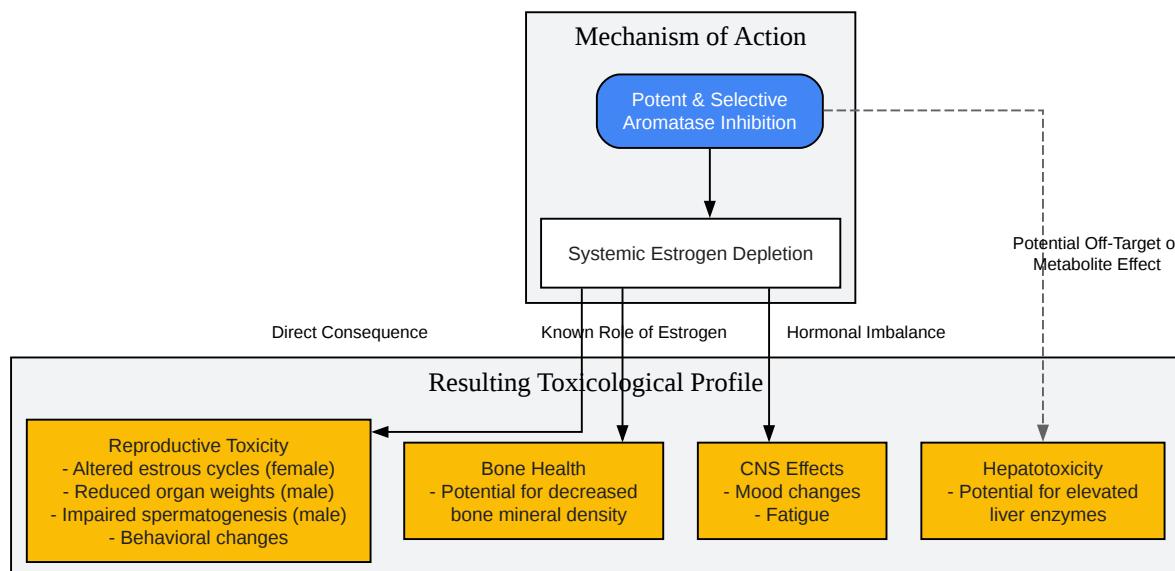
Long-term studies did not identify a significant increase in parameters associated with cardiovascular disease, such as cholesterol and lipoproteins, in women treated with Fadrozole. [19]

Preclinical Toxicology

Animal studies have been crucial in defining the toxicological profile of Fadrozole. The observed toxicities are predominantly related to the disruption of hormonal balance due to estrogen depletion.[20]

- Reproductive Toxicity:
 - In female rodents, Fadrozole can decrease the number of estrous cycles.[20] It can also affect follicular maturation and ovulation, though these effects vary by species.[21]

- In male rats, dose-dependent reductions in the weight of seminal vesicles, prostate, and epididymis have been observed.[20] Degeneration and necrosis of spermatocytes in the seminiferous tubules have also been reported.[20]
- In male monkeys, Fadrozole administration reduced ejaculatory activity and sexual motivation.[22]
- Hepatotoxicity: While direct preclinical studies are limited, other aromatase inhibitors have been shown to cause elevations in liver enzymes in rats, suggesting a potential for liver effects that should be monitored.[20]
- Acute Toxicity: A specific oral LD50 value for Fadrozole in rodents is not readily available in public literature.[20] However, it is classified as harmful if swallowed.[20]



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Caption: Logical relationship of Fadrozole's toxicology profile.

Genotoxicity & Carcinogenicity

A literature search did not reveal studies that specifically investigated the genotoxic potential of Fadrozole.[23][24] However, studies on other non-steroidal, third-generation aromatase inhibitors like anastrozole have not found evidence of increased oxidative DNA damage in patients.[23][24]

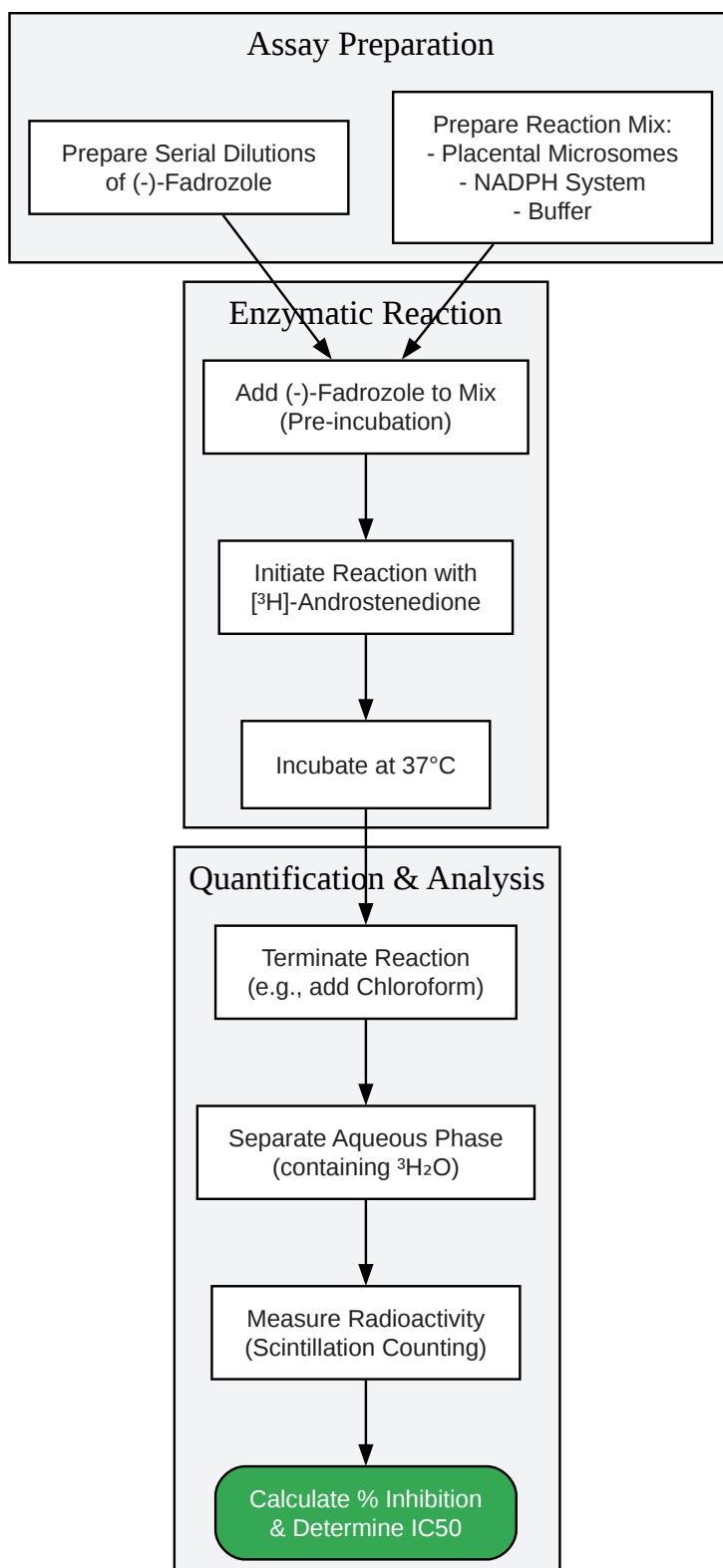
Key Experimental Protocols

In Vitro Aromatase Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency (IC₅₀) of a compound like **(-)-Fadrozole** on aromatase activity.

- Objective: To quantify the concentration of **(-)-Fadrozole** required to inhibit 50% of aromatase enzyme activity in vitro.
- Materials:
 - Human placental microsomes (source of aromatase).
 - [1β -³H]-Androstenedione (radiolabeled substrate).
 - NADPH regenerating system (cofactor).
 - **(-)-Fadrozole** test compound at various concentrations.
 - Phosphate buffer.
 - Chloroform for extraction.
 - Scintillation fluid and counter.
- Methodology:
 - Preparation: Prepare serial dilutions of **(-)-Fadrozole** in a suitable solvent.
 - Incubation: In reaction tubes, combine the phosphate buffer, human placental microsomes, and the NADPH regenerating system.

- Inhibition: Add varying concentrations of **(-)-Fadrozole** (or vehicle control) to the tubes and pre-incubate for a short period at 37°C.
- Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, $[1\beta\text{-}^3\text{H}]\text{-Androstenedione}$. Incubate at 37°C for a defined period (e.g., 20 minutes).
- Reaction Termination: Stop the reaction by adding chloroform to extract the steroids. The tritiated water ($^3\text{H}_2\text{O}$) produced during aromatization remains in the aqueous phase.
- Quantification: Separate the aqueous phase and measure the radioactivity using a liquid scintillation counter.
- Analysis: Calculate the percentage of inhibition for each concentration of **(-)-Fadrozole** relative to the vehicle control. Plot the inhibition curve and determine the IC50 value.

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References

- 1. benchchem.com [benchchem.com]
- 2. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 5. Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity of low dose fadrozole hydrochloride (CGS 16949A) as an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine.org [endocrine.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Dose proportionality and population characteristics of oral fadrozole hydrochloride, an aromatase inhibitor, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fadrozole hydrochloride, a new nontoxic aromatase inhibitor for the treatment of patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are the side effects of Fadrozole monohydrochloride? [synapse.patsnap.com]
- 18. A study of fadrozole, a new aromatase inhibitor, in postmenopausal women with advanced metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of the potent aromatase inhibitor fadrozole hydrochloride (CGS 16949A) in postmenopausal women with breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Use of a specific aromatase inhibitor for determining whether there is a role for oestrogen in follicle/oocyte maturation, ovulation and preimplantation embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of the nonsteroidal aromatase inhibitor, fadrozole, on the sexual behavior of male cynomolgus monkeys (*Macaca fascicularis*) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Investigation of genotoxicity risk and DNA repair capacity in breast cancer patients using anastrozole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
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